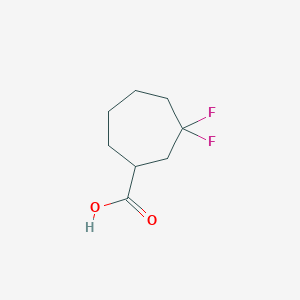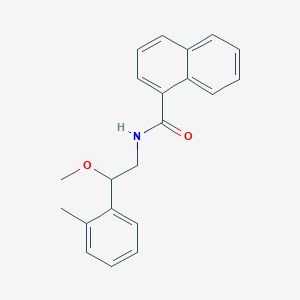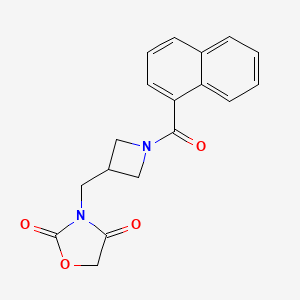
5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Diflunisal can be synthesized through various methods. One notable process involves the cross-coupling reaction of an organometallic derivative with a suitable substituted benzene in the presence of a transition-metal-based catalyst . Another method utilizes the Gomberg reaction between a diazonium salt of 2,4-difluoroaniline and anisole, followed by hydrolysis of the ether group and carboxylation .
Molecular Structure Analysis
The molecular structure of Diflunisal consists of a biphenyl core with a carboxylic acid group and two fluorine atoms attached to the phenyl ring. The 1,3,4-oxadiazole moiety contributes to its unique pharmacological properties .
科学的研究の応用
Synthesis Methods and Chemical Reactions
- Efficient Synthesis Techniques : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, including compounds similar to 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine, was developed. This method uses a Ugi-4CR/aza-Wittig sequence and does not require any catalyst or activation, offering an efficient alternative for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Biological Activities
- Antimicrobial and Anti-Proliferative Properties : 1,3,4-Oxadiazole derivatives, a category to which this compound belongs, have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi. Certain derivatives have exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds have been evaluated for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).
Photochemical Properties
- Photochemistry of Fluorinated Heterocyclic Compounds : Research into the photochemistry of fluorinated 1,3,4-oxadiazoles, such as this compound, has provided insights into novel synthetic routes. These studies have emphasized the role of photochemical processes in the synthesis of fluorinated structures, highlighting the unique photoreactivity of fluorinated oxadiazoles (Pace et al., 2004).
特性
IUPAC Name |
5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSLVSMYYJLWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)
![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)
![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)



![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)
![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

